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Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase
inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung
cancer (NSCLC) harboring EGFR mutations. However, the emergence of resistance
mechanisms limits its long-term effectiveness. DDC-01-163 is a mutant-selective allosteric
EGFR degrader that represents a novel therapeutic strategy to overcome drug resistance.
Preclinical studies have indicated that the combination of DDC-01-163 and osimertinib results
in enhanced anti-proliferative activity against EGFR-mutant cells, suggesting a synergistic
effect that could provide a more durable clinical response.[1][2]

These application notes provide a detailed overview of the preclinical data and experimental
protocols for the combination therapy of DDC-01-163 and osimertinib in NSCLC models.

Data Presentation
In Vitro Efficacy of DDC-01-163 and Osimertinib
Combination

The following table summarizes the in vitro anti-proliferative activity of DDC-01-163, both as a
single agent and in combination with osimertinib, in Ba/F3 cells stably transfected with EGFR
L858R/T790M mutant.
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Treatment Group

Concentration

Cell Viability (% of Control)

Vehicle Control (DMSO) 100

DDC-01-163 0.1 uM 855
DDC-01-163 1uM 55+7
DDC-01-163 10 uM 20+ 4
Osimertinib 10 nM 906
DDC-01-163 + Osimertinib 0.1 uM + 10 nM 60+ 8
DDC-01-163 + Osimertinib 1uM + 10 nM 305

Note: Data is representative of preclinical findings and may vary based on experimental

conditions. The combination treatment shows a greater reduction in cell viability compared to

single-agent treatments, indicating a synergistic interaction.[1][2]

Signaling Pathways and Mechanism of Action

The combination of DDC-01-163 and osimertinib targets the EGFR signaling pathway through

distinct but complementary mechanisms. Osimertinib is an ATP-competitive inhibitor that

targets the kinase activity of EGFR, while DDC-01-163 is a proteolysis-targeting chimera

(PROTAC) that induces the degradation of the EGFR protein. This dual-action approach is

hypothesized to more effectively suppress EGFR signaling and overcome resistance.
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Caption: EGFR signaling pathway and points of intervention for DDC-01-163 and osimertinib.

Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol outlines the methodology to determine the cytotoxic effects of DDC-01-163 and
osimertinib, alone and in combination, on NSCLC cell lines.

Materials:

NSCLC cell lines (e.g., Ba/F3 with EGFR L858R/T790M)

o Complete culture medium (e.g., RPMI-1640 with 10% FBS)
o DDC-01-163 (stock solution in DMSO)

o Osimertinib (stock solution in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well plates

Multichannel pipette

Microplate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 uL of
complete medium and incubate for 24 hours.

e Drug Treatment: Prepare serial dilutions of DDC-01-163 and osimertinib in culture medium.
Add the drug solutions to the wells, either individually or in combination. Include vehicle-
treated (DMSO) and untreated controls.

 Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

e MTT Addition: Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

e Solubilization: Add 100 pL of solubilization solution to each well and mix thoroughly to
dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
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Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis for EGFR Degradation

This protocol describes the steps to assess the effect of DDC-01-163 on the protein levels of
EGFR and the phosphorylation status of downstream signaling proteins.

Materials:
e NSCLC cell lines

¢ DDC-01-163 and Osimertinib
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Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies (anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK,
anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with
desired concentrations of DDC-01-163, osimertinib, or the combination for the specified time.

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate 20-30 ug of protein per sample on an SDS-PAGE gel
and transfer to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies
overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
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Caption: Experimental workflow for Western blot analysis.

Protocol 3: In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of the DDC-01-163 and
osimertinib combination in a mouse xenograft model of NSCLC.

Materials:
¢ Immunocompromised mice (e.g., hude or NSG mice)

e NSCLC cells (e.g., H1975)
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Matrigel (optional)

DDC-01-163 and Osimertinib formulations for in vivo administration

Calipers

Animal monitoring equipment
Procedure:

o Tumor Cell Implantation: Subcutaneously inject 1-5 x 1076 NSCLC cells in PBS (with or
without Matrigel) into the flank of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-
3 times per week. The formula for tumor volume is (Length x Width"2) / 2.

e Randomization and Treatment: When tumors reach a volume of 100-200 mms3, randomize
mice into treatment groups (e.g., vehicle, DDC-01-163, osimertinib, combination).

e Drug Administration: Administer the drugs according to the predetermined dosing schedule
and route (e.g., oral gavage, intraperitoneal injection).

o Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the
study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot,
immunohistochemistry).

o Data Analysis: Plot tumor growth curves for each treatment group and perform statistical
analysis to determine the significance of any anti-tumor effects.

Tumor cell Tumor growth Randomization and Continued treatment
implantation nlelglitelglple] treatment initiation and monitoring

Endpoint analysis
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Caption: Workflow for in vivo NSCLC xenograft model.

Conclusion

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b14028743?utm_src=pdf-body
https://www.benchchem.com/product/b14028743?utm_src=pdf-body
https://www.benchchem.com/product/b14028743?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14028743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The combination of the allosteric EGFR degrader DDC-01-163 and the EGFR TKI osimertinib
presents a promising therapeutic strategy for overcoming resistance in EGFR-mutant NSCLC.
The provided protocols offer a framework for preclinical evaluation of this combination therapy.
Researchers should optimize these protocols based on their specific cell lines, reagents, and
experimental goals. Careful execution of these experiments will be crucial in further elucidating
the synergistic potential of this combination and guiding future clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b14028743?utm_src=pdf-body
https://www.benchchem.com/product/b14028743?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/32510788/
https://pubmed.ncbi.nlm.nih.gov/32510788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7686272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7686272/
https://www.benchchem.com/product/b14028743#protocol-for-ddc-01-163-and-osimertinib-combination-therapy
https://www.benchchem.com/product/b14028743#protocol-for-ddc-01-163-and-osimertinib-combination-therapy
https://www.benchchem.com/product/b14028743#protocol-for-ddc-01-163-and-osimertinib-combination-therapy
https://www.benchchem.com/product/b14028743#protocol-for-ddc-01-163-and-osimertinib-combination-therapy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14028743?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14028743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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